N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-4-22(20,21)13-7-5-12(6-8-13)10-15(19)16-14-9-11(2)17-18(14)3/h5-9H,4,10H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEBDUFPZKZEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine
Method A :
- Reactants : Acetylacetone (2.5 mol), methylhydrazine (2.5 mol).
- Conditions : Reflux in ethanol (12 h), acid catalysis (H₂SO₄).
- Yield : 85–90%.
- Characterization :
Method B (Microwave-Assisted) :
Preparation of 4-(Ethylsulfonyl)phenylacetic Acid
Route 1: Thioether Oxidation
- Sulfide Formation :
- Oxidation to Sulfone :
Route 2: Direct Sulfonation
Amide Bond Formation
Method A (EDC/HOBt Coupling) :
- Reactants : 4-(Ethylsulfonyl)phenylacetic acid (1 eq), 1,3-dimethyl-1H-pyrazol-5-amine (1 eq).
- Conditions : EDC (1.2 eq), HOBt (1.1 eq), DMF, RT, 12 h.
- Workup : Aqueous NaHCO₃ extraction, column chromatography (EtOAc/hexane 3:7).
- Yield : 78%.
Method B (In Situ Activation with POCl₃) :
- Reactants : Acid chloride (generated via POCl₃), amine.
- Conditions : Pyridine, CH₂Cl₂, 0°C → RT.
- Yield : 82% (avoids racemization).
Alternative Synthetic Pathways
One-Pot Tandem Approach
Solid-Phase Synthesis (Industrial Scale)
- Support : Wang resin-bound amine.
- Steps :
- Purity : >95% (HPLC), suitable for kilogram-scale production.
Reaction Optimization and Challenges
Key Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Temp. | 0–25°C | Prevents decomposition |
| Oxidant (H₂O₂) | 2.5 eq | Avoids overoxidation |
| Solvent (Amidation) | Anhydrous DMF | Enhances solubility |
Common Side Reactions
- Pyrazole Demethylation : Occurs at >100°C; mitigated by microwave control.
- Sulfone Reduction : Catalyzed by residual Pd; removed via activated charcoal.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
- Crystal System : Monoclinic, space group P2₁/c.
- Dihedral Angles : Pyrazole/phenyl = 38.93°, acetamide/phenyl = 53.8°.
Industrial and Environmental Considerations
Cost-Effective Reagents
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 81% |
| E-Factor | 12.3 (kg waste/kg product) |
| PMI | 6.8 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer.
Antimicrobial Activity: Studies suggest it may possess antimicrobial properties, making it a candidate for drug development.
Medicine:
Drug Development: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally compared to analogs with variations in the pyrazole substituents, acetamide linker, and sulfonyl groups. Key comparisons include physicochemical properties, synthetic pathways, and inferred biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Pyrazole Substituents: Methyl groups at positions 1 and 3 (target compound) reduce steric hindrance compared to bulkier substituents like 4-chlorophenyl or benzodioxol in other analogs .
Sulfonyl Group Variations :
- Ethylsulfonyl (target) offers moderate lipophilicity, balancing solubility and membrane permeability.
- Sulfamoyl (compound 9) introduces hydrogen-bonding capacity, improving aqueous solubility but limiting blood-brain barrier penetration .
- Aryl-sulfonyl groups (e.g., phenylsulfonyl in compound 54) enhance π-π stacking in receptor binding, relevant in anticancer applications .
Synthetic Complexity :
- The target compound’s synthesis (inferred from ) involves fewer steps compared to triazole-containing analogs (e.g., compound 54), which require multi-step cyclization and oxidation .
Spectroscopic Data :
- The acetamide carbonyl IR stretch in the target compound (~1660–1680 cm⁻¹) aligns with analogs like compound 13 (1667 cm⁻¹) .
- NMR shifts for the pyrazole H-4 proton (~5.9–6.0 ppm) are consistent across methyl-substituted pyrazoles .
Biological Implications: Ethylsulfonyl groups (target) may mimic sulfonamide drugs in targeting enzymes like carbonic anhydrase, whereas chloro/cyano pyrazoles (e.g., ) target GABA receptors in insects.
Research Findings and Data
Table 2: Physicochemical Properties
| Property | Target Compound | Compound 9 | Compound 54 |
|---|---|---|---|
| Melting Point (°C) | Not reported | 238.7 | 204–206 |
| LogP (Calculated) | ~2.5 | ~1.8 | ~3.2 |
| Aqueous Solubility | Moderate | High | Low |
Biological Activity
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on its anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate acetamide derivative. The structural formula can be represented as follows:
This compound features a pyrazole ring, which is crucial for its biological activity. The presence of the ethylsulfonyl group enhances its solubility and bioavailability.
Anticancer Properties
Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit potent anticancer activities. Specifically, this compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | 5.35 | |
| A549 (Lung Cancer) | 8.74 | |
| MDA-MB-231 (Breast Cancer) | 7.50 |
The compound's mechanism of action involves the inhibition of key cancer-related targets such as topoisomerase II and EGFR, which are essential for cancer cell proliferation and survival .
Other Biological Activities
In addition to its anticancer properties, this compound has been evaluated for other biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models.
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on HepG2 and A549 cell lines. The results indicated that the compound significantly inhibited cell growth with IC50 values lower than those of standard chemotherapeutics like cisplatin .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action of pyrazole derivatives. It was found that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR to confirm substituent positions on the pyrazole ring and acetamide linkage .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 363.15) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
How are biological activities (e.g., antimicrobial, anticancer) evaluated for this compound?
Q. Basic
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Controls : Include standard drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Q. Advanced
- Modifiable Groups :
- Pyrazole substituents : Methyl groups at positions 1 and 3 influence steric hindrance and target binding .
- Ethylsulfonyl group : Enhances solubility and modulates electron-withdrawing effects .
- Methodology : Synthesize analogs (e.g., varying sulfonyl groups), then compare bioactivity data using ANOVA or PCA .
What computational approaches predict the binding affinity of this compound to biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, kinases) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- Validation : Compare docking scores with experimental IC values to refine force fields .
How should researchers address contradictions in reported biological activity data?
Q. Advanced
- Troubleshooting :
- Verify assay conditions (e.g., cell line authenticity, serum concentration) .
- Replicate studies in independent labs to confirm reproducibility .
- Analyze batch-to-batch purity variations via LC-MS .
What challenges arise during scale-up synthesis, and how are they resolved?
Q. Advanced
- Purification Issues :
- Use flash chromatography for intermediates and preparative HPLC for the final compound .
- Optimize solvent systems (e.g., ethyl acetate/hexane) to minimize co-elution .
- Yield Drop : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) .
What methodologies assess the compound’s stability under physiological conditions?
Q. Advanced
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C .
- HPLC Stability Indicating Method : Monitor degradation products (e.g., hydrolyzed acetamide) .
- Light Sensitivity : Store in amber vials with desiccants to prevent photodegradation .
How can synergistic effects with existing therapeutics be investigated?
Q. Advanced
- Combination Index (CI) : Use CompuSyn software to calculate CI values for drug combinations (e.g., with cisplatin) .
- Mechanistic Studies : RNA-seq to identify pathways affected by co-treatment .
What in vitro and in vivo models are appropriate for toxicity profiling?
Q. Advanced
- In Vitro : HepG2 cells for hepatotoxicity assessment via ATP luminescence assays .
- In Vivo : Acute toxicity in mice (OECD 423 guidelines) with histopathology of liver/kidney .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
